4-(4-Bromophenoxy)-1-isobutylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)-1-isobutylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to a piperidine ring, which is further substituted with an isobutyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-isobutylpiperidine typically involves the reaction of 4-bromophenol with 1-isobutylpiperidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction between 4-bromophenol and 1-isobutylpiperidine. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1-isobutylpiperidine can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenoxy derivatives without the bromine atom.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenoxy)-1-isobutylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1-isobutylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.
4-(4-Bromophenoxy)benzaldehyde: Contains an additional aldehyde group, making it more reactive.
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide: A compound with an amide linkage, used in anti-cancer research.
Uniqueness
4-(4-Bromophenoxy)-1-isobutylpiperidine is unique due to the presence of both a bromophenoxy group and an isobutyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H22BrNO |
---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-1-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C15H22BrNO/c1-12(2)11-17-9-7-15(8-10-17)18-14-5-3-13(16)4-6-14/h3-6,12,15H,7-11H2,1-2H3 |
InChI Key |
FEEROENSPLQXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.